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Compound of Interest

Compound Name: 4-(3-bromophenyl)benzoic Acid

Cat. No.: B1335875 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Core Content: This document provides a comprehensive overview of the nuclear magnetic

resonance (NMR) data for 4-(3-bromophenyl)benzoic acid. Due to the absence of publicly

available experimental ¹H and ¹³C NMR data for 4-(3-bromophenyl)benzoic acid in the

searched literature and spectral databases, this guide presents predicted NMR data and

detailed experimental protocols for its acquisition and analysis. The provided data tables are

based on established computational models and serve as a reference for experimental

validation.

Structure and Nomenclature
4-(3-bromophenyl)benzoic acid is a biphenyl derivative with a bromine substituent on one

phenyl ring and a carboxylic acid group on the other.

IUPAC Name: 4-(3-bromophenyl)benzoic acid

CAS Number: 1214349-77-9 (This CAS number is associated with the compound, but may

not have extensive experimental data linked to it in all databases).

Molecular Formula: C₁₃H₉BrO₂

Molecular Weight: 277.12 g/mol
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Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR chemical shifts (δ) for 4-(3-
bromophenyl)benzoic acid. These predictions are based on computational algorithms and

may vary from experimental values. The solvent is assumed to be DMSO-d₆.

Proton Assignment
Predicted Chemical

Shift (ppm)
Multiplicity

Coupling Constant

(J) in Hz

H-2', H-6' 7.80 - 7.90 d ~ 8.0

H-3', H-5' 7.65 - 7.75 d ~ 8.0

H-2 7.95 - 8.05 t ~ 1.8

H-4 7.70 - 7.80 ddd ~ 8.0, 2.0, 1.0

H-5 7.40 - 7.50 t ~ 8.0

H-6 7.60 - 7.70 ddd ~ 8.0, 2.0, 1.0

-COOH 12.5 - 13.5 br s -

Predicted ¹³C NMR Data
The table below outlines the predicted ¹³C NMR chemical shifts for 4-(3-bromophenyl)benzoic
acid, calculated using computational methods. The solvent is assumed to be DMSO-d₆.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1335875?utm_src=pdf-body
https://www.benchchem.com/product/b1335875?utm_src=pdf-body
https://www.benchchem.com/product/b1335875?utm_src=pdf-body
https://www.benchchem.com/product/b1335875?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1335875?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon Assignment Predicted Chemical Shift (ppm)

C-1' 129.0 - 131.0

C-2', C-6' 126.0 - 128.0

C-3', C-5' 129.5 - 131.5

C-4' 142.0 - 144.0

C-1 140.0 - 142.0

C-2 129.0 - 131.0

C-3 122.0 - 124.0

C-4 131.0 - 133.0

C-5 130.0 - 132.0

C-6 125.0 - 127.0

-COOH 167.0 - 169.0

Experimental Protocols
4.1. Synthesis of 4-(3-bromophenyl)benzoic acid via Suzuki Coupling

A common method for the synthesis of biphenyl compounds is the Suzuki-Miyaura cross-

coupling reaction.

Materials:

4-Carboxyphenylboronic acid

1,3-Dibromobenzene (or 3-bromophenylboronic acid and 4-bromobenzoic acid)

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane, DMF)
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Procedure:

In a round-bottom flask, dissolve 4-carboxyphenylboronic acid (1.2 equivalents) and 1,3-

dibromobenzene (1.0 equivalent) in the chosen solvent system.

Add the palladium catalyst (0.01 - 0.05 equivalents) and the base (2.0 - 3.0 equivalents).

Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by

thin-layer chromatography (TLC).

Upon completion, cool the reaction to room temperature and dilute with water.

Acidify the aqueous layer with 1M HCl to precipitate the product.

Filter the solid, wash with water, and dry under vacuum.

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

4.2. NMR Sample Preparation and Acquisition

Materials:

4-(3-bromophenyl)benzoic acid sample

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

NMR tube (5 mm)

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Weigh approximately 5-10 mg of the purified 4-(3-bromophenyl)benzoic acid and dissolve

it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.

Transfer the solution to an NMR tube.
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Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of

scans should be averaged to obtain a good signal-to-noise ratio.

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number

of scans will be required. A proton-decoupled sequence is typically used.

Mandatory Visualization
The following diagrams illustrate the molecular structure and a conceptual workflow for the

synthesis and analysis of 4-(3-bromophenyl)benzoic acid.

Caption: Molecular structure of 4-(3-bromophenyl)benzoic acid.
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Caption: Experimental workflow for synthesis and analysis.
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[https://www.benchchem.com/product/b1335875#1h-nmr-and-13c-nmr-data-for-4-3-
bromophenyl-benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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